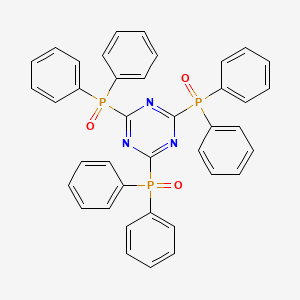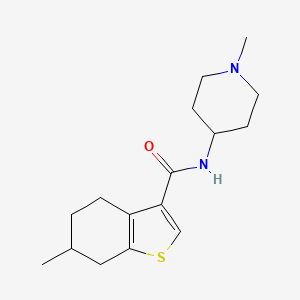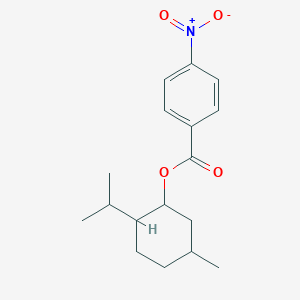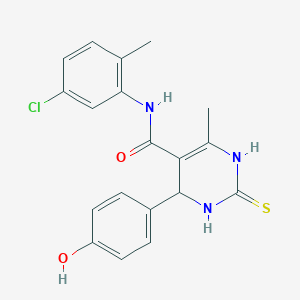![molecular formula C16H17NO2S2 B5178711 4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5178711.png)
4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one, commonly known as CPOT, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. CPOT is a small molecule that exhibits a unique chemical structure, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of CPOT is not fully understood. However, it has been proposed that CPOT exerts its biological activities by interacting with various cellular targets, including enzymes and proteins. CPOT has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CPOT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. CPOT has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, CPOT has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
CPOT has several advantages for use in lab experiments. It is a small molecule that exhibits a unique chemical structure, making it a promising candidate for the development of new drugs. CPOT is also relatively easy to synthesize using commercially available starting materials. However, CPOT has certain limitations, including its low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for the research and development of CPOT. One potential direction is the development of CPOT-based drugs for the treatment of inflammatory diseases, such as arthritis. Another potential direction is the development of CPOT-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of CPOT and its potential applications in drug discovery and development.
合成法
CPOT can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-(cyclopentyloxy)benzaldehyde with 2-amino-4-(methylthio)thiazole to form the intermediate Schiff base, which is then cyclized to form the thiazolone derivative CPOT.
科学的研究の応用
CPOT has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. CPOT has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
(4Z)-4-[(4-cyclopentyloxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-20-16-17-14(15(18)21-16)10-11-6-8-13(9-7-11)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIZOYMPJFVGKB-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(C=C2)OC3CCCC3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(C=C2)OC3CCCC3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5178655.png)
![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)

![diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5178683.png)
![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)
![1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5178687.png)
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)

![4-{3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-methyl-1-naphthyl)methyl]-2-triazen-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5178713.png)
![ethyl 4-{[4-(6-quinolinylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5178721.png)
![2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178731.png)